14-O-Acetyldaunomycinone
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Description
14-O-Acetyldaunomycinone is a chemical compound with the molecular formula C23H20O10 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 14-O-Acetyldaunomycinone consists of 23 carbon atoms, 20 hydrogen atoms, and 10 oxygen atoms . The specific structure analysis is not provided in the search results.Physical And Chemical Properties Analysis
14-O-Acetyldaunomycinone has physical and chemical properties that include its molecular formula (C23H20O10) and molecular weight (456.4) . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Anti-Inflammatory and Neuroprotective Properties
14-O-Acetyldaunomycinone, a diterpenoid alkaloid isolated from Aconitum laciniatum, exhibits significant anti-inflammatory properties. Research conducted on a murine model of ulcerative colitis demonstrated that 14-O-acetylneoline, a derivative, significantly mitigated colitic inflammation. It reduced weight loss, clinical scores, macroscopic pathology, and histological grades of inflammation. Furthermore, it notably decreased colonic IFN-γ mRNA levels, suggesting its potential as a novel anti-colitis drug lead compound (Wangchuk et al., 2015).
In another study, compound 14 (ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate), related to 14-O-Acetyldaunomycinone, exhibited remarkable neuroprotective properties. It protected neuroblastoma cells against stressors related to Alzheimer's disease and showcased an interesting neuroprotective profile in various stress models, highlighting its potential for further in vivo studies in Alzheimer's disease models (de los Ríos et al., 2010).
Epigenetic Regulation and Cancer Therapy
Histone deacetylase (HDAC) proteins, including HDAC1 which interacts with the 14 Å internal cavity of 14-O-Acetyldaunomycinone, are crucial targets for cancer treatment. The selective inhibition of HDAC1's 14 Å cavity is pivotal for designing anticancer drugs, as it plays a significant role in cell growth and cell cycle regulation. Understanding the role of amino acids lining the HDAC1 14 Å cavity in acetate escape and inhibitor binding is essential for creating selective HDAC inhibitors (Wambua et al., 2014).
properties
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNGLRVIYRYQHU-MYODQAERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457462 |
Source
|
Record name | AG-650/41069241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-O-Acetyldaunomycinone | |
CAS RN |
29984-41-6 |
Source
|
Record name | AG-650/41069241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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